Thieno[2,3-b]pyridine-2-carboxylic acid, 3-amino-4-(phenylamino)-, ethyl ester
Overview
Description
Thieno[2,3-b]pyridine-2-carboxylic acid, 3-amino-4-(phenylamino)-, ethyl ester is a heterocyclic compound that belongs to the thienopyridine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound includes a thieno[2,3-b]pyridine core, which is a fused ring system consisting of a thiophene ring and a pyridine ring. The presence of amino and phenylamino groups further enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thieno[2,3-b]pyridine-2-carboxylic acid, 3-amino-4-(phenylamino)-, ethyl ester typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[3,2-d]pyrimidin-4-ones, which can then be converted to thieno[3,4-b]pyridine derivatives through further cyclization reactions . Another approach involves the use of 2-thioxopyridine-3-carbonitrile intermediates, which can be reacted with various reagents to form the desired thienopyridine derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
Thieno[2,3-b]pyridine-2-carboxylic acid, 3-amino-4-(phenylamino)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce carbonyl compounds to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thienopyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce functional groups like halogens, alkyl groups, or aryl groups onto the thienopyridine core.
Scientific Research Applications
Thieno[2,3-b]pyridine-2-carboxylic acid, 3-amino-4-(phenylamino)-, ethyl ester has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of thieno[2,3-b]pyridine-2-carboxylic acid, 3-amino-4-(phenylamino)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may act as an inhibitor of kinases or other enzymes, disrupting signaling pathways that are critical for the survival and proliferation of cancer cells . The presence of amino and phenylamino groups enhances its binding affinity to these targets, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share a similar thienopyridine core but differ in the substitution pattern and functional groups.
2-Thioxopyridine-3-carbonitrile derivatives: These compounds are key intermediates in the synthesis of thienopyridine derivatives and exhibit similar chemical reactivity.
Pyrano[4,3-b]thieno[3,2-e]pyridine derivatives: These compounds have a fused ring system similar to thienopyridines but with additional oxygen-containing rings.
Uniqueness
Thieno[2,3-b]pyridine-2-carboxylic acid, 3-amino-4-(phenylamino)-, ethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and phenylamino groups enhances its reactivity and potential for diverse applications in medicinal chemistry and material science.
Properties
IUPAC Name |
ethyl 3-amino-4-anilinothieno[2,3-b]pyridine-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-2-21-16(20)14-13(17)12-11(8-9-18-15(12)22-14)19-10-6-4-3-5-7-10/h3-9H,2,17H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLLZNWQWKOMTFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=CN=C2S1)NC3=CC=CC=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401170781 | |
Record name | Ethyl 3-amino-4-(phenylamino)thieno[2,3-b]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401170781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147992-81-2 | |
Record name | Ethyl 3-amino-4-(phenylamino)thieno[2,3-b]pyridine-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=147992-81-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-amino-4-(phenylamino)thieno[2,3-b]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401170781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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